molecular formula C9H13F2NO3 B1488457 4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 1895837-48-5

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No. B1488457
CAS RN: 1895837-48-5
M. Wt: 221.2 g/mol
InChI Key: ZDKVOEGVYSNVLG-UHFFFAOYSA-N
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Description

The compound appears to contain a difluoropiperidine group and a carboxylic acid group . Difluoropiperidines are a type of organic compound containing a piperidine ring which is a saturated six-membered ring with one nitrogen atom and five carbon atoms . The carboxylic acid group (-COOH) is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure would be determined by the specific arrangement of atoms in the molecule. The difluoropiperidine portion of the molecule would likely adopt a chair conformation, which is the most stable conformation for six-membered rings . The carboxylic acid group would likely be in the form of a -COOH group attached to the piperidine ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the difluoropiperidine and carboxylic acid groups . The carboxylic acid group is typically quite reactive and can undergo a variety of reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar carboxylic acid group could enhance the compound’s water solubility .

Scientific Research Applications

Medicinal Chemistry Synthesis

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of fluorine atoms into medicinal molecules, which can significantly alter their biological activity and stability . The difluoropiperidine moiety is particularly interesting for creating new leads in drug discovery.

Mechanism of Action

Without specific context or additional information, it’s difficult to predict the mechanism of action of this compound. It would depend on the intended use or biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activity. It could potentially be explored for use in various areas of chemistry and biology, depending on its reactivity, stability, and biological activity .

properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NO3/c10-9(11)3-5-12(6-4-9)7(13)1-2-8(14)15/h1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKVOEGVYSNVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid
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4-(4,4-Difluoropiperidin-1-yl)-4-oxobutanoic acid

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